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Cat. No.: B1586548

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6]
3-Chloro-3',4'-dimethoxybenzophenone (CDMB) represents a "privileged scaffold" in drug

discovery, combining an electron-deficient aryl chloride ring with an electron-rich veratrole

(dimethoxybenzene) moiety. This electronic asymmetry allows for highly chemoselective

catalytic functionalization.

Unlike simple benzophenones, CDMB offers two distinct sites for catalytic divergence:

The Meta-Chloride Handle: A site for Palladium/Nickel-catalyzed cross-coupling (C-C, C-N

bond formation). The meta position is electronically distinct from the more common para-

chloro analogs (e.g., Fenofibrate intermediates), requiring specific ligand systems for

oxidative addition.

The Diaryl Ketone: A pro-chiral center susceptible to Ruthenium/Iridium-catalyzed

Asymmetric Transfer Hydrogenation (ATH) to generate chiral benzhydrols.
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Chemical Properties Table
Property Specification

Molecular Formula C₁₅H₁₃ClO₃

Molecular Weight 276.72 g/mol

Appearance White to pale yellow crystalline solid

Melting Point 110–112 °C

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

Electronic Character
Ring A (3-Cl): Electron-withdrawing (mild); Ring

B (3',4'-OMe): Electron-donating

Strategic Catalytic Workflows
The utility of CDMB lies in its ability to serve as a lynchpin in divergent synthesis. We define

two primary catalytic workflows: Suzuki-Miyaura Cross-Coupling (for scaffold extension) and

Asymmetric Transfer Hydrogenation (for chiral center generation).
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Figure 1: Divergent catalytic pathways for 3-Chloro-3',4'-dimethoxybenzophenone. The

meta-chloride allows for cross-coupling, while the ketone allows for asymmetric reduction.

Application 1: Palladium-Catalyzed Suzuki-Miyaura
Coupling
The meta-chloro substituent is less activated than a para-chloro group (due to lack of direct

resonance conjugation with the carbonyl). Therefore, standard Pd(PPh₃)₄ catalysts often result

in sluggish turnover or homocoupling. This protocol utilizes Buchwald biarylphosphine ligands

(XPhos) to facilitate oxidative addition into the challenging meta-C-Cl bond.

Mechanistic Insight
The electron-rich 3',4'-dimethoxy ring donates electron density into the carbonyl, making the

carbonyl oxygen more basic but the carbonyl carbon less electrophilic. However, it has minimal

effect on the meta-chloride on the other ring. The challenge is purely steric and the bond

dissociation energy of the Ar-Cl bond. XPhos is chosen because it forms a monoligated Pd(0)

species that is highly active for aryl chlorides.

Detailed Protocol A: C-C Bond Formation
Objective: Coupling CDMB with Phenylboronic acid.

Reagents:

Substrate: 3-Chloro-3',4'-dimethoxybenzophenone (1.0 equiv)

Coupling Partner: Phenylboronic acid (1.2 equiv)

Catalyst Precursor: Pd₂(dba)₃ (1.0 mol%)

Ligand: XPhos (2.4 mol%)

Base: K₃PO₄ (2.0 equiv, anhydrous)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
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Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in 1,4-

Dioxane. Stir at room temperature for 15 minutes to generate the active L-Pd(0) species.

Visual Check: Solution typically turns from dark purple/red to a lighter orange/brown.

Reaction Assembly: Add the CDMB substrate, Phenylboronic acid, and finely ground K₃PO₄

to a reaction vial equipped with a magnetic stir bar.

Solvent Addition: Add the pre-formed catalyst solution and the degassed water.

Heating: Seal the vial and heat to 80°C for 4–6 hours. Note: Monitor by HPLC or TLC

(Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear.

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water

followed by brine. Dry the organic layer over Na₂SO₄.[1]

Purification: Concentrate under reduced pressure. Purify via flash column chromatography

(Silica gel, gradient 0-10% EtOAc in Hexanes).

Expected Yield: >85% Key Troubleshooting: If conversion is low, switch the base to Cs₂CO₃ or

increase temperature to 100°C. The meta-chloride is robust; do not fear thermal decomposition

of the substrate.

Application 2: Asymmetric Transfer Hydrogenation
(ATH)
Reducing the ketone in CDMB creates a chiral benzhydrol. Because the two aryl rings are

electronically different (one chloro-substituted, one dimethoxy-substituted), chiral Ruthenium

catalysts can distinguish the faces of the ketone with high selectivity (enantiomeric excess, ee).

Mechanistic Insight
The Noyori-Ikariya catalyst (Ru-TsDPEN) operates via a metal-ligand bifunctional mechanism.

The Ru center binds the hydride, while the amino proton of the ligand directs the substrate via

hydrogen bonding to the carbonyl oxygen. The steric clash between the catalyst's aryl groups

and the substrate's bulky 3-Cl-phenyl vs. 3,4-dimethoxyphenyl rings dictates the

stereochemical outcome.
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Detailed Protocol B: Enantioselective Ketone Reduction
Objective: Synthesis of (S)-(3-chlorophenyl)(3,4-dimethoxyphenyl)methanol.

Reagents:

Substrate: CDMB (1.0 equiv)

Catalyst: RuCl (0.5 mol%)

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)

Solvent: Dichloromethane (DCM) or DMF (for higher solubility)

Step-by-Step Methodology:

Preparation: Dissolve CDMB in degassed DCM (0.5 M concentration).

Catalyst Addition: Add the Ruthenium catalyst (solid) to the solution.

Initiation: Add the HCOOH/TEA mixture (3.0 equiv of hydride source) dropwise at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The

reaction is typically open to a bubbler to release CO₂ gas.

Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

Extraction: Extract with DCM (3x). Wash combined organics with brine.

Analysis: Determine conversion by ¹H NMR (shift of CH-OH proton) and ee by Chiral HPLC

(e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Expected Results:

Yield: >90%

Enantiomeric Excess (ee): >95% (The electronic differentiation between the rings enhances

selectivity compared to symmetric benzophenones).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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